molecular formula C14H20N2O3S B14571832 N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide CAS No. 61298-86-0

N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide

Cat. No.: B14571832
CAS No.: 61298-86-0
M. Wt: 296.39 g/mol
InChI Key: VNYHABREOZWOHA-UHFFFAOYSA-N
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Description

N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is a chemical compound with a complex structure that includes a diethylcarbamoyl group, a phenyl group, and a sulfonamide group

Properties

CAS No.

61298-86-0

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1,1-diethyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea

InChI

InChI=1S/C14H20N2O3S/c1-4-16(5-2)14(17)15-20(18,19)12(3)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3,(H,15,17)

InChI Key

VNYHABREOZWOHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of diethylcarbamoyl chloride with a suitable phenylpropene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide: shares similarities with other sulfonamide derivatives and carbamoyl compounds.

    Diethylcarbamazine: Another compound with a diethylcarbamoyl group, used as an anthelmintic.

    Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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